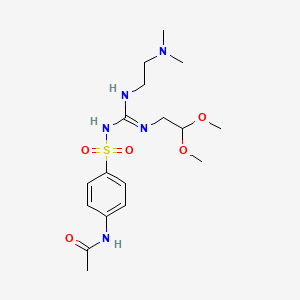![molecular formula C8H16BrNO2 B14469023 3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide CAS No. 66155-49-5](/img/structure/B14469023.png)
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide is a chemical compound with the molecular formula C10H20BrN. It is known for its unique spiro structure, which includes a nitrogen atom and two oxygen atoms within a bicyclic framework. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide typically involves the reaction of a suitable precursor with a brominating agent. One common method includes the reaction of 6-azaspiro[5.5]undecane with bromine in an appropriate solvent under controlled temperature conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide involves its interaction with specific molecular targets. The nitrogen atom in the spiro structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[5.5]undecan-6-ium chloride: Similar structure but with a chloride ion instead of bromide.
1,1’-Spirobipiperidinium bromide: Another spiro compound with a different bicyclic framework.
Uniqueness
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide is unique due to the presence of both nitrogen and oxygen atoms in its spiro structure, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
66155-49-5 |
|---|---|
Molecular Formula |
C8H16BrNO2 |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
3,9-dioxa-6-azoniaspiro[5.5]undecane;bromide |
InChI |
InChI=1S/C8H16NO2.BrH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h1-8H2;1H/q+1;/p-1 |
InChI Key |
MGDUZWMLJAREJW-UHFFFAOYSA-M |
Canonical SMILES |
C1COCC[N+]12CCOCC2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


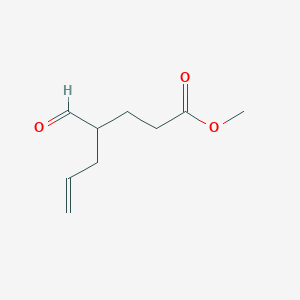

![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)
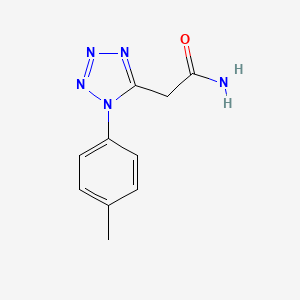


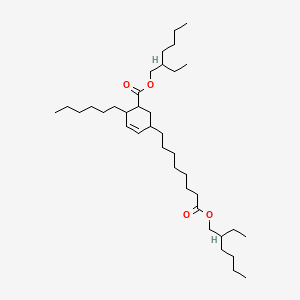
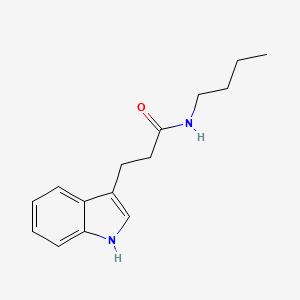
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)
